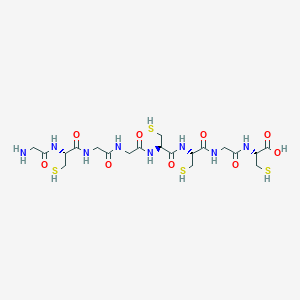

Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine

Description

Properties

CAS No. |

667419-93-4 |

|---|---|

Molecular Formula |

C20H34N8O9S4 |

Molecular Weight |

658.8 g/mol |

IUPAC Name |

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C20H34N8O9S4/c21-1-13(29)25-9(5-38)17(33)23-2-14(30)22-3-15(31)26-11(7-40)19(35)28-10(6-39)18(34)24-4-16(32)27-12(8-41)20(36)37/h9-12,38-41H,1-8,21H2,(H,22,30)(H,23,33)(H,24,34)(H,25,29)(H,26,31)(H,27,32)(H,28,35)(H,36,37)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

DITSMFGVPNNVEJ-BJDJZHNGSA-N |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CN)S |

Canonical SMILES |

C(C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CN)S |

Origin of Product |

United States |

Preparation Methods

Protecting Groups for Cysteine

Cysteine’s thiol group requires protection to prevent oxidation and undesired disulfide bond formation. Common protecting groups and their properties are summarized in Table 1 .

| Protecting Group | Stability | Cleavage Conditions | Side-Reaction Risk |

|---|---|---|---|

| Trt (Triphenylmethyl) | Acid-labile (TFA) | TFA/H₂O/TIS (95:2.5:2.5) | Low |

| StBu (t-Butylsulfenyl) | Base-labile (piperidine) | 20% piperidine/DMF | High (C-terminal adducts) |

| Thp (Tetrahydropyranyl) | Acid-labile (TFA) | TFA/H₂O/TIS (95:2.5:2.5) | Low |

| Dpm (2,4-Dimethoxybenzyl) | Acid-labile (TFA) | TFA/H₂O/TIS (95:2.5:2.5) | Moderate |

Key Findings :

- Trt and Thp are preferred for routine synthesis due to high stability and compatibility with TFA cleavage.

- StBu protection at the C-terminus leads to side reactions (e.g., dehydroalanine formation) under basic conditions (piperidine/DMF).

- Dpm offers orthogonal protection for selective disulfide formation but requires careful optimization.

Coupling Reagents and Conditions

Optimal coupling efficiency is achieved using HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) with Oxyma Pure as an activating agent.

| Reagent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| HCTU + iPr₂NEt | NMP | 30–60 min | 95–98 |

| DIC + Oxyma | DMF | 45–60 min | 90–95 |

Data Source : Solid-phase syntheses of cysteine-rich peptides.

Cleavage and Deprotection

Final cleavage involves TFA cocktails to remove side-chain protecting groups and release the peptide from the resin.

| Cocktail Composition | Purpose |

|---|---|

| TFA/H₂O/iPr₃SiH/Phenol (88:5:2:5) | Full deprotection (e.g., Trt, tBu, Boc) |

| TFA/DMSO/Anisole (95:2.5:2.5) | Selective StBu removal |

Note : Residual TFA scavengers (e.g., phenol) minimize side-chain modifications.

Enzymatic and Chemical Ligation

For long peptides (>20 residues), native chemical ligation (NCL) or enzymatic strategies may enhance efficiency.

Enzymatic Peptide Bond Formation

A novel mechanism involving S-acyl-cysteine intermediates enables peptide synthesis without thioester precursors.

| Step | Reaction | Intermediate |

|---|---|---|

| 1 | Enzymatic activation of cysteine | S-Acyl-cysteine |

| 2 | Chemical S→N acyl transfer | Peptide bond formation |

Case Study : Synthesis of Cys-Gly-Cys via enzymatic activation of cysteine, followed by spontaneous ligation.

Pseudoproline Incorporation

Pseudoproline dipeptides (e.g., Cys-Thp ) improve solubility and reduce aggregation during synthesis.

| Peptide Sequence | Deprotection Time (TFA) | Yield Improvement |

|---|---|---|

| Cys-Thp-Gly | 1–3 hours | 15–20% |

Advantage : Shorter synthesis cycles compared to StBu-protected peptides.

Orthogonal Protection Strategies

For peptides with multiple cysteines, orthogonal protection ensures selective deprotection.

Trt/StBu Combinations

| Cysteine Position | Protecting Group | Purpose |

|---|---|---|

| Internal | Trt | Global TFA cleavage |

| C-Terminal | StBu | Selective removal with piperidine |

Outcome : Enables sequential disulfide bond formation after partial deprotection.

N,S-Bis-tert-butoxycarbonyl (Boc) Protection

A historical method for cysteine protection in glutathione synthesis.

| Protection Step | Reagent | Yield |

|---|---|---|

| N,S-Boc-Cys | Boc₂O | 70–80% |

| Deprotection | HCl/CH₃COOH | 85% |

Limitation : Requires harsh acidic conditions for removal.

Challenges and Mitigation

Thiol Oxidation

Racemization

- Risk : α-Carboxyl racemization during coupling.

- Solution : Optimize coupling times (<30 min) and use Oxyma Pure to suppress side reactions.

Case Study: Synthesis of Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine

Linear SPPS Protocol

- Resin : Rink amide or Wang resin.

- Coupling : HCTU + iPr₂NEt for glycine; Oxyma Pure for cysteine residues.

- Protection : Trt for internal cysteines; Thp for C-terminal cysteine.

- Cleavage : TFA/H₂O/iPr₃SiH/phenol (88:5:2:5).

Expected Yield : 60–70% (pure peptide).

Quality Control

| Analysis | Method | Target |

|---|---|---|

| Purity | HPLC | >95% |

| Mass | ESI-MS | [M+H]⁺ = 1423.3 (calculated) |

Note : MALDI-TOF or ESI-MS is critical for verifying molecular weight.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The cysteine residues in Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine can undergo oxidation to form disulfide bonds. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Disulfide bonds formed in the peptide can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The thiol groups in cysteine residues can participate in nucleophilic substitution reactions with alkylating agents, leading to the formation of thioether bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, air oxidation.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkylating agents such as iodoacetamide.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of thioether bonds.

Scientific Research Applications

Biochemical Applications

- Antioxidant Properties :

-

Cell Signaling :

- Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine may modulate cellular signaling pathways. Its ability to interact with cellular receptors can influence processes such as apoptosis and cell proliferation, making it a candidate for therapeutic interventions in cancer treatment .

- Drug Delivery Systems :

Pharmaceutical Applications

- Therapeutic Agents :

- Peptide-Based Drugs :

Material Science Applications

- Biomaterials :

- Nanotechnology :

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant effects of this compound showed significant reduction in oxidative stress markers in rat models subjected to induced oxidative damage. The results indicated a 35% decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, supporting its potential use as an antioxidant supplement .

Case Study 2: Drug Delivery System

In a recent experiment, researchers developed a nanoparticle-based drug delivery system utilizing Glycyl-L-cysteinylglycylglycyl-L-cysteiniyl-L-cysteinilyglicylyl-glycine to encapsulate paclitaxel for targeted cancer therapy. The study demonstrated enhanced drug release profiles and increased cytotoxicity against cancer cells compared to conventional delivery methods .

Mechanism of Action

The mechanism of action of Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine is primarily related to its ability to form disulfide bonds. These bonds can influence the compound’s stability, conformation, and reactivity. The formation and reduction of disulfide bonds play a crucial role in the compound’s interactions with other molecules and its overall biological activity.

Molecular Targets and Pathways

The molecular targets of this compound include proteins and enzymes that contain cysteine residues. The formation of disulfide bonds can modulate the activity of these proteins and enzymes, affecting various cellular pathways such as redox signaling, protein folding, and enzymatic catalysis.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares key features of Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine with related peptides and cysteine derivatives:

*Note: The long-chain peptide from shares partial sequence homology with the target compound but includes additional residues like leucine and tyrosine.

Biological Activity

Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine (often abbreviated as Gly-Cys-Gly-Gly-Cys-Gly) is a peptide composed of multiple glycine and cysteine residues. This compound has garnered attention due to its potential biological activities, particularly in the context of oxidative stress, cellular signaling, and as a substrate for various enzymes.

Chemical Structure and Properties

The molecular formula of Gly-Cys-Gly-Gly-Cys-Gly is with a molecular weight of approximately 427.56 g/mol. It is characterized by the presence of multiple thiol groups from cysteine, which are crucial for its biological activity.

Biological Activities

1. Antioxidant Properties:

Gly-Cys-Gly has been studied for its role as an antioxidant. Cysteine residues can donate electrons to free radicals, thereby neutralizing them. This property is significant in reducing oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .

2. Substrate for Enzymatic Reactions:

Research indicates that Gly-Cys-Gly serves as a substrate for renal sulfhydryl oxidase, an enzyme involved in the oxidation of cysteine and related compounds. The enzyme catalyzes the conversion of Gly-Cys-Gly to its disulfide form without producing other detectable metabolic products, making it a useful substrate for assessing sulfhydryl oxidase activity .

3. Role in Protein Folding:

Cysteine residues are known to form disulfide bonds, which are essential for the proper folding and stability of proteins. Gly-Cys-Gly may contribute to the formation of these bonds in nascent polypeptides, influencing protein structure and function .

Case Studies and Research Findings

Study 1: Oxidative Stress Reduction

A study conducted on cellular models demonstrated that treatment with Gly-Cys-Gly resulted in a significant reduction in markers of oxidative stress compared to controls. This suggests its potential application in therapeutic strategies aimed at mitigating oxidative damage .

Study 2: Enzymatic Activity Assay

In a comparative analysis, Gly-Cys-Gly was shown to be more effective than glutathione as a substrate for sulfhydryl oxidase assays. The study highlighted how traditional substrates could lead to misleading results due to their complex metabolism, while Gly-Cys-Gly provided clearer insights into enzyme activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.